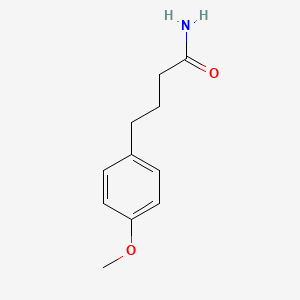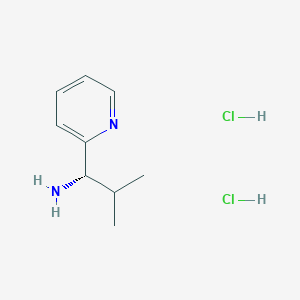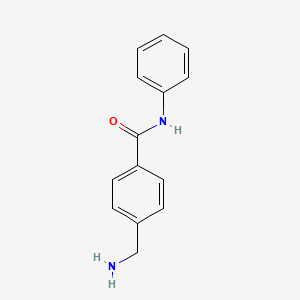
4-(Aminomethyl)-N-phenylbenzamide
説明
科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Processes: 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, has been synthesized through a process involving acylation and catalytic hydrogenation. Optimal conditions for this process have been identified, indicating the compound's potential in chemical synthesis and industrial applications (Mao Duo, 2000).
- Chemical Synthesis Optimization: Another study focused on synthesizing 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, highlighting the importance of this class of compounds in chemical research and the development of novel synthesis methods (Feng Bai-cheng, 2009).
Biological and Pharmacological Applications
- Psycho- and Neurotropic Properties: A study exploring the psycho- and neurotropic effects of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share a structural similarity with 4-(Aminomethyl)-N-phenylbenzamide, revealed significant sedative and anti-amnesic activities. This suggests potential applications in neurological and psychological therapies (I. Podolsky et al., 2017).
- Anticonvulsant Activity: Several studies have demonstrated the anticonvulsant properties of 4-nitro-N-phenylbenzamides, indicating the potential therapeutic applications of these compounds in treating seizure disorders (V. Bailleux et al., 1995), (C. Clark et al., 1984).
- Antiviral Activity: N-Phenylbenzamide derivatives, closely related to this compound, have shown promising anti-EV 71 activities, indicating their potential in developing antiviral medications (Xingyue Ji et al., 2013).
Material Science and Chemistry
- Electrochemical Applications: Research has been conducted on the electrochemical oxidation of amino-substituted benzamides, which includes compounds structurally similar to this compound. These studies are crucial in understanding the antioxidant activity and could have implications in developing new materials (I. Jovanović et al., 2020).
- Polymer Synthesis: Novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, have been synthesized and used to create new polyimides, indicating the role of this compound derivatives in advanced material science (M. Butt et al., 2005).
作用機序
Target of Action
Similar compounds have been found to target proteins and biological molecules, influencing their structure and function .
Mode of Action
The exact mode of action of 4-(Aminomethyl)-N-phenylbenzamide remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Biochemical Pathways
It is known that the modification of native amino acids on peptides or proteins and their applicability to linkers in antibody-drug conjugates is a significant area of research .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
It is known that similar compounds have been used in multiple scientific and research applications, including organic synthesis and biochemical and physiological studies .
Action Environment
It is known that similar compounds have been used in various environments, including laboratory settings .
生化学分析
Biochemical Properties
4-(Aminomethyl)-N-phenylbenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as aminotransferases and dehydrogenases, which are involved in amino acid metabolism and redox reactions, respectively . The aminomethyl group of this compound can form hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell . The impact of this compound on cellular metabolism includes modulation of metabolic flux and changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, leading to changes in metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis . These effects are dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as promoting cell proliferation and differentiation . At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and redox reactions. This compound interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways . By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites . Additionally, this compound can affect the regulation of metabolic pathways by interacting with transcription factors and other regulatory proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carriers and ATP-binding cassette transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also affected by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
4-(aminomethyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJIWDAOGVEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


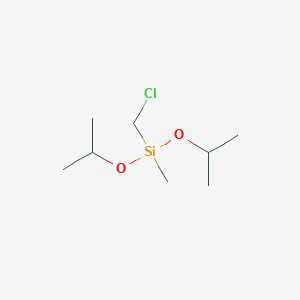


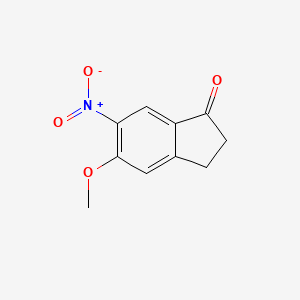
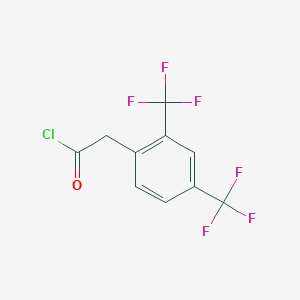
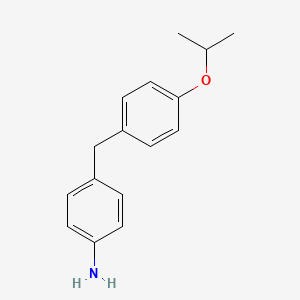
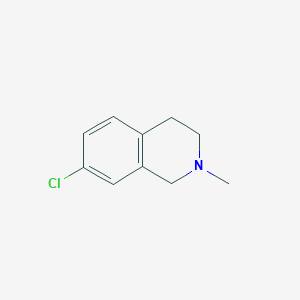
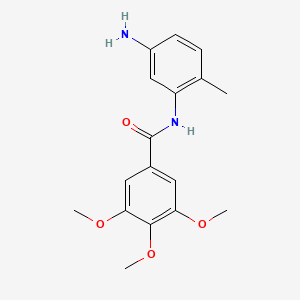

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)


